1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-
Description
1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- (CAS: 923138-88-9) is a heterocyclic compound with the molecular formula C₁₆H₂₀N₄O₃S and a molecular weight of 348.4 g/mol . Its structure features:
- A 5-hydroxymethyl-substituted imidazole core, enhancing hydrophilicity and metabolic stability.
- A thioether linkage (S-CH₂) connecting the imidazole to a 2-oxoethyl group, which may influence redox reactivity and membrane permeability.
This compound is structurally related to nitroimidazoles and other imidazole derivatives with documented pharmacological activities, such as antimicrobial, antitumor, and antiparasitic effects .
Properties
IUPAC Name |
2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-12-5-3-2-4-6-12/h2-6,8,21H,7,9-11H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKVZRNODEMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116281 | |
| Record name | 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923138-88-9 | |
| Record name | 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923138-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
De Novo Synthesis via α-Bromo-Ketone Cyclization
A validated method involves reacting α-bromo-ketones with formamide under thermal conditions to construct the imidazole core. For instance, 4-phenyl-imidazole derivatives are synthesized by heating α-bromo-acetophenone with formamide at 120°C for 6 hours, achieving yields of 78–85%. This method ensures regiochemical control, critical for subsequent substitutions at the 1-, 2-, and 5-positions.
Mechanistic Insight :
One-Pot Sequential Functionalization
Introduction of the 5-Hydroxymethyl Group
The 5-hydroxymethyl moiety is installed via formaldehyde-mediated hydroxymethylation or protective group strategies .
Direct Hydroxymethylation with Paraformaldehyde
A patent-derived method reacts 4-methylimidazole with 1.05–1.1 equivalents of paraformaldehyde in saturated NaCl solution containing 0.15–0.30 equivalents of NaOH. The reaction proceeds at 30–40°C for 26–40 hours, yielding 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI) with >97% purity after cold-water washing.
Optimization Parameters :
Protective Group Strategy
For sensitive substrates, the hydroxymethyl group is introduced via:
-
Protection of the imidazole N-1 position with trityl chloride.
-
Lithiation at C-2 followed by formylation with DMF.
N-Methyl Acetamide Functionalization at Position 1
The N-methyl acetamide group is introduced through alkylation or acyl-transfer reactions .
Alkylation with Chloroacetamide
Deprotonation of the imidazole N-1 position with NaH enables reaction with N-methyl-chloroacetamide. A study achieved 68% yield by reacting imidazole with N-methyl-chloroacetamide in THF at 0°C, followed by gradual warming to room temperature.
Side Reactions :
Acyl-Transfer from Activated Esters
Ethyl acetamide derivatives react with imidazole in the presence of Lewis acids (e.g., ZnCl₂), facilitating acyl transfer to the N-1 position. Yields up to 72% are reported using this method.
Thioether Side Chain Installation at Position 2
The 2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- group is appended via thiol-alkylation or Mitsunobu reactions .
Thiol-Alkylation with Bromoacetyl Intermediates
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Synthesis of 2-bromoacetylbenzylamine by reacting benzylamine with bromoacetyl bromide.
-
Thiol-displacement using 2-mercaptoimidazole derivatives in DMF with K₂CO₃ as base.
Conditions :
Mitsunobu Reaction for S-Alkylation
A Mitsunobu protocol couples 2-mercaptoimidazole with 2-hydroxyethylbenzylamide using DIAD and PPh₃. This method offers superior stereochemical control but requires anhydrous conditions.
Purification and Characterization
Crystallization and Filtration
Crude products are purified via:
Analytical Validation
Spectroscopic Data :
Chromatographic Purity :
Challenges and Optimizations
Regioselectivity in Imidazole Substitution
Competing N-1 vs. N-3 alkylation is mitigated by:
Stability of the Thioether Linkage
Oxidation to sulfone is prevented by:
Industrial-Scale Considerations
Continuous Flow Reactors
Patents highlight the use of continuous flow systems for:
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the phenylmethylamino moiety can be reduced to form an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 348.4 g/mol. Its structure features an imidazole ring, which is known for its biological activity and versatility in medicinal chemistry. The presence of the acetamide group enhances its solubility and potential bioactivity.
Heme Oxygenase-1 Inhibition
One of the notable applications of this compound is as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions, including cancer. Research has shown that HO-1 overexpression is associated with poor prognosis and chemoresistance in tumors. The design and synthesis of acetamide-based HO-1 inhibitors have been explored, where modifications to the imidazole structure have led to compounds with promising anticancer activity against prostate, lung, and glioblastoma cancer cells .
Table 1: HO-1 Inhibition Activity of Imidazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7l | ≤ 8 | U87MG |
| 7i | TBD | DU145 |
| 7j | TBD | A549 |
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a candidate for studying enzyme inhibition mechanisms. For instance, similar compounds have demonstrated inhibition of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens like Mycobacterium tuberculosis. This suggests that the compound could be explored further for its potential in developing novel therapeutics against tuberculosis .
Case Studies and Research Findings
Several studies have highlighted the importance of imidazole derivatives in drug discovery:
- Antitumor Activity : A study evaluated a series of imidazole-based compounds for their anticancer properties, demonstrating that structural modifications can significantly enhance potency against specific cancer cell lines .
- Antimicrobial Agents : Research into imidazole derivatives has identified several compounds with high efficacy against resistant strains of bacteria, indicating a potential pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include inhibition of enzyme activity, disruption of metabolic processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Etanidazole (CAS: 22668-01-5)
BNZ (2-Nitro-N-(phenylmethyl)-1H-imidazole-1-acetamide)
- Structure: Shares the imidazole-acetamide backbone and benzylamino group but includes a 2-nitro substituent .
- Key Differences :
- The target compound’s 5-hydroxymethyl group and thioether linkage differentiate it from BNZ’s nitroimidazole scaffold.
- Pharmacological Profile: BNZ inhibits Trypanosoma cruzi (Chagas disease) by disrupting protein synthesis.
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS: 1105191-60-3)
- Structure : Features a 5-hydroxymethyl-imidazole core and thiol group (SH) at position 2, with a cyclopentyl acetamide chain .
- Key Differences: The target compound replaces the thiol group with a thioether (S-CH₂), improving stability and reducing susceptibility to oxidation. The N-methyl and phenylmethylamino groups in the target compound enhance lipophilicity compared to the cyclopentyl group in this analog.
- Pharmacological Profile: Thiol-containing imidazoles often exhibit antioxidant properties, while the target compound’s thioether and benzylamino groups may favor enzyme inhibition or receptor binding .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations:
Antimicrobial Potential
Antiparasitic Activity
- BNZ’s mechanism involves nitro-reduction to generate cytotoxic free radicals . The target compound lacks a nitro group but may inhibit parasitic enzymes via thioether-mediated sulfur interactions or benzylamino group binding .
Biological Activity
1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.
The compound has the following chemical characteristics:
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 348.4 g/mol
- CAS Number : 923138-88-9
Antitumor Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. Specifically, compounds similar to 1H-Imidazole-1-acetamide have demonstrated inhibitory effects on various cancer cell lines. For instance, a study focused on heme oxygenase-1 (HO-1) inhibitors showed that certain imidazole-based compounds exhibited potent anticancer activity against glioblastoma (U87MG) cells .
The mechanism by which these compounds exert their biological effects often involves modulation of enzyme activity. For example, HO-1 is implicated in cancer cell survival and resistance to chemotherapy. Inhibiting HO-1 can lead to increased apoptosis in tumor cells .
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. A review indicated that various imidazole compounds possess significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Table: Biological Activities of Imidazole Derivatives
| Activity Type | Compound Example | Target Organism/Cell Line | IC50 (μM) |
|---|---|---|---|
| Antitumor | 7l | U87MG | <8 |
| Antibacterial | 5a | E. coli | 15 |
| Antifungal | 5b | C. albicans | 11 |
Study 1: Antitumor Efficacy
In a systematic evaluation of imidazole derivatives, one study reported that compound 7l exhibited significant antitumor activity by inhibiting HO-1 in U87MG glioblastoma cells. The study concluded that targeting HO-1 could be a viable strategy for enhancing the efficacy of existing cancer therapies .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of various imidazole derivatives, including those structurally related to 1H-Imidazole-1-acetamide. The results indicated that these compounds displayed varying degrees of inhibition against both gram-positive and gram-negative bacteria, showcasing their broad-spectrum antimicrobial capabilities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1H-imidazole-1-acetamide derivatives, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, starting with the formation of the imidazole core via cyclization reactions. Key steps include:
- Step 1 : Condensation of substituted amines with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the imidazole ring .
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution (e.g., reacting with thiols or disulfides) .
- Step 3 : Acetamide functionalization using activated esters or coupling agents like EDC/HOBt .
- Critical Parameters : Temperature (40–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric control of sulfur-containing reagents to minimize side reactions .
Q. How can structural characterization be effectively performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the imidazole ring and acetamide group. For example, the hydroxymethyl group (-CH₂OH) shows characteristic peaks at δ 4.5–5.0 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₁N₄O₃S: 349.13) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm C=O stretches from acetamide and oxoethyl groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values determined for S. aureus and E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian09) to map transition states and confirm nucleophilic attack pathways at sulfur centers .
- Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation via mass spectrometry .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium salts to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Stability Testing : Accelerated degradation studies under varied pH (2–9) and temperature (4–40°C) with HPLC monitoring .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified phenylmethylamino or hydroxymethyl groups (e.g., halogenation or methylation) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the thioether group) .
- Bioisosteric Replacement : Replace the thioether with selenoether or ether linkages to assess potency changes .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods to rule out false positives .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations to confirm potency trends .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess reproducibility between assay replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
